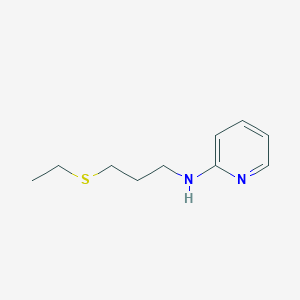

N-(3-(Ethylthio)propyl)pyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

N-(3-ethylsulfanylpropyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-13-9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCGTEXOXMSLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCNC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 3 Ethylthio Propyl Pyridin 2 Amine

Retrosynthetic Analysis and Strategic Bond Disconnections Leading to the Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For N-(3-(Ethylthio)propyl)pyridin-2-amine, two primary strategic bond disconnections are considered most viable, targeting the key heteroatomic bonds formed during synthesis.

Figure 1: Primary Retrosynthetic Disconnections for this compound

Disconnection A (C-N Bond): This is the most intuitive disconnection, breaking the bond between the pyridine (B92270) ring's amino group and the propyl chain. This approach leads to two potential forward-synthesis strategies:

Alkylation of 2-aminopyridine (B139424): This involves using 2-aminopyridine as the nucleophile and an electrophilic three-carbon chain containing the ethylthio group, such as 1-bromo-3-(ethylthio)propane.

Arylation of the amine: This strategy employs a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) as the electrophile and 3-(ethylthio)propan-1-amine as the nucleophile. This route is often favored as it can be facilitated by modern transition metal-catalyzed coupling reactions.

Disconnection B (C-S Bond): This less common approach involves forming the thioether linkage as a final step. This would require the prior synthesis of N-(3-halopropyl)pyridin-2-amine, which would then react with ethanethiol (B150549) or its corresponding thiolate. While feasible, this route adds complexity by requiring the synthesis of a bifunctional intermediate.

Based on the prevalence of robust methods for C-N bond formation in the literature, strategies arising from Disconnection A are generally considered more efficient and are the focus of subsequent sections.

**2.2. Development and Optimization of Novel Synthetic Pathways for this compound

Building on the retrosynthetic analysis, several forward synthetic pathways can be developed. The optimization of these routes depends on factors such as yield, purity, cost of reagents, and reaction conditions.

Transition metal catalysis, particularly palladium-catalyzed cross-coupling, represents a powerful tool for forming the crucial C-N bond between the pyridine ring and the alkylamine chain. researchgate.netrsc.org The Buchwald-Hartwig amination is the premier reaction for this transformation, involving the coupling of an aryl halide (2-halopyridine) with an amine (3-(ethylthio)propan-1-amine).

The general reaction is as follows:

The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. N-aryl-2-aminopyridines can act as bidentate ligands, forming stable complexes with transition metals, which facilitates various functionalization reactions. rsc.org Catalytic systems involving palladium, rhodium, iridium, ruthenium, cobalt, and copper have been explored for transformations of N-aryl-2-aminopyridines. researchgate.netrsc.orgrsc.org

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Key Considerations |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene (B28343) | 80-110 | Effective for sterically hindered substrates; good functional group tolerance. |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100-120 | Robust system, often used for less reactive aryl chlorides. |

| PdCl₂(dppf) | dppf (in complex) | Cs₂CO₃ | DMF | 90-110 | Good for a wide range of substrates; catalyst is relatively air-stable. |

| NiCl₂(dme) | dtbbpy | K₃PO₄ | t-Amyl Alcohol | 110-130 | Nickel offers a lower-cost alternative to palladium for certain couplings. researchgate.net |

Optimization of this pathway would involve screening various combinations of these components to maximize the yield and minimize side products, such as hydrodehalogenation of the 2-halopyridine starting material.

Direct nucleophilic substitution offers a classic, metal-free alternative for the synthesis of this compound. Two primary approaches exist:

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a 2-halopyridine with 3-(ethylthio)propan-1-amine. The pyridine ring is inherently electron-deficient, which activates positions 2 and 4 towards nucleophilic attack. youtube.com The reaction is typically promoted by heat and a non-nucleophilic base to scavenge the resulting acid (HX).

Reaction: 2-Chloropyridine + 3-(Ethylthio)propan-1-amine → this compound + HCl

Conditions: High temperatures (100-160 °C), polar aprotic solvents (e.g., DMSO, NMP), and a strong base (e.g., K₂CO₃, Et₃N).

Challenges: This method can require harsh conditions, and the reactivity of 2-chloropyridine is lower than that of 2-bromopyridine (B144113), which may be more costly.

N-Alkylation of 2-Aminopyridine: This route uses 2-aminopyridine as the nucleophile to displace a leaving group from an alkyl chain, such as 1-bromo-3-(ethylthio)propane.

Reaction: 2-Aminopyridine + Br-(CH₂)₃-S-Et → this compound + HBr

Conditions: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically required to deprotonate the aminopyridine, increasing its nucleophilicity. The reaction is often run in solvents like DMF or THF.

Challenges: A significant challenge is controlling the selectivity of the alkylation. Dialkylation (at both the exocyclic amino and the endocyclic ring nitrogen) can occur, leading to the formation of a pyridinium (B92312) salt byproduct and reducing the yield of the desired product.

| Parameter | Transition Metal-Catalyzed Coupling | Nucleophilic Aromatic Substitution (SNAr) | N-Alkylation of 2-Aminopyridine |

|---|---|---|---|

| Key Reagents | 2-Halopyridine, 3-(ethylthio)propan-1-amine, Pd/Ni catalyst, ligand | 2-Halopyridine, 3-(ethylthio)propan-1-amine | 2-Aminopyridine, 1-Halo-3-(ethylthio)propane |

| Conditions | Mild to moderate (80-120 °C) | Harsh (100-160 °C) | Moderate (25-80 °C) |

| Advantages | High yields, excellent functional group tolerance, milder conditions. researchgate.net | Metal-free, simple reagents. | Potentially low-cost starting materials. |

| Disadvantages | Cost and toxicity of catalyst/ligand, requires inert atmosphere. | High temperatures, potential for side reactions. | Poor selectivity (mono- vs. di-alkylation), requires strong base. nih.gov |

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. nih.gov

Atom Economy: Transition metal-catalyzed coupling reactions are generally favored for their high atom economy compared to classical methods that may use protecting groups. Multicomponent reactions, where three or more reactants combine in a single step, represent an ideal but challenging goal for this type of molecule. nih.gov

Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents like toluene or DMF with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or in some cases, water or ionic liquids. biosynce.com Using a less toxic base like potassium carbonate instead of sodium hydride also improves the safety profile.

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green chemistry tool, often dramatically reducing reaction times from hours to minutes and thereby lowering energy consumption. nih.gov This technique could be applied to both the SNAr and the catalyzed coupling pathways.

Catalysis: The use of catalytic amounts of a reagent is a cornerstone of green chemistry. biosynce.com For metal-catalyzed routes, developing systems with high turnover numbers (TON) and turnover frequencies (TOF) is essential. Furthermore, employing catalysts based on more abundant and less toxic metals, such as iron or copper, is an active area of research for C-N coupling reactions. rsc.orgnih.gov

Stereoselective Synthesis Approaches to Analogues (if applicable)

The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the synthetic methodologies described can be readily adapted to produce chiral analogues, which could be valuable for structure-activity relationship (SAR) studies in drug discovery.

For instance, a stereocenter could be introduced on the propyl chain. The synthesis of a chiral analogue, such as (R)- or (S)-N-(3-(ethylthio)butan-1-yl)pyridin-2-amine, would require a stereoselective approach. This could be achieved by:

Using a Chiral Starting Material: Starting the synthesis with a commercially available chiral building block, such as (R)- or (S)-3-aminobutan-1-ol, which can be converted to the required (R)- or (S)-3-(ethylthio)butan-1-amine.

Asymmetric Catalysis: Employing an asymmetric reduction or other catalytic method to create the stereocenter during the synthesis of the sidechain precursor.

While not applicable to the parent compound, the potential for stereoselective synthesis of analogues is an important consideration for expanding the chemical space around this scaffold.

Process Chemistry Considerations and Scale-Up Methodologies for Compound Preparation

Transitioning a synthetic route from laboratory scale (milligrams to grams) to industrial production (kilograms to tons) introduces a new set of challenges that must be addressed by process chemistry.

Cost and Availability of Raw Materials: For large-scale synthesis, the cost of starting materials is paramount. A route starting from inexpensive 2-chloropyridine and 2-aminopyridine would be favored over one requiring more expensive 2-bromopyridine or complex ligands.

Catalyst Cost and Removal: While transition metal catalysis is highly effective, the cost of palladium and sophisticated phosphine (B1218219) ligands can be prohibitive on a large scale. Process development would focus on minimizing catalyst loading (ppm levels), exploring catalyst recycling, or replacing palladium with a cheaper metal like nickel or copper. Post-reaction, stringent removal of residual metal is required, especially for pharmaceutical applications, adding complex purification steps.

Safety and Thermal Hazards: Reactions involving strong bases like NaH are difficult to manage on a large scale due to the evolution of flammable hydrogen gas. Likewise, highly exothermic reactions must be carefully controlled with appropriate reactor cooling to prevent thermal runaway. The SNAr route, while metal-free, often requires high temperatures, which increases energy costs and potential safety risks.

Purification and Isolation: On a laboratory scale, purification is often achieved by column chromatography. This method is impractical and expensive for large quantities. Ideal process routes are designed to yield a product that can be isolated and purified by crystallization or distillation, which are far more scalable and cost-effective.

Waste Management: The environmental impact of a process is critical. The choice of solvents and reagents dictates the nature and volume of waste streams. Green chemistry principles, such as solvent recycling and minimizing the use of toxic reagents, are not just environmentally beneficial but also economically advantageous on a large scale.

Detailed Spectroscopic and Structural Elucidation of N 3 Ethylthio Propyl Pyridin 2 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D-NMR) techniques, is indispensable for the complete structural assignment of N-(3-(Ethylthio)propyl)pyridin-2-amine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the propyl chain protons, and the ethyl group protons. The pyridine protons typically appear in the aromatic region (δ 6.5-8.5 ppm). The chemical shifts are influenced by the amino substituent. The protons of the propyl chain attached to the amine and the sulfur atom will exhibit characteristic methylene (B1212753) and methine signals, likely in the δ 1.5-3.5 ppm range. The ethyl group protons will present as a triplet and a quartet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, with signals for the five distinct carbons of the pyridine ring and the five carbons of the ethylthiopropyl side chain. The chemical shifts of the pyridine carbons are diagnostic of the substitution pattern.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, for instance, within the propyl and ethyl chains. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals, respectively, and for confirming the link between the propyl chain and both the pyridine nitrogen and the ethylthio group.

Predicted ¹H NMR Data: Data is predicted based on analogous structures such as aminopyridines and alkyl sulfides.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| Pyridine H-6 | 8.0 - 8.2 | d | ~5.0 |

| Pyridine H-4 | 7.3 - 7.5 | t | ~7.5 |

| Pyridine H-5 | 6.5 - 6.7 | d | ~8.0 |

| Pyridine H-3 | 6.4 - 6.6 | t | ~6.0 |

| N-H | 5.0 - 6.0 | br s | - |

| N-CH₂ | 3.3 - 3.5 | t | ~7.0 |

| S-CH₂ (propyl) | 2.6 - 2.8 | t | ~7.0 |

| S-CH₂ (ethyl) | 2.5 - 2.7 | q | ~7.5 |

| C-CH₂-C | 1.8 - 2.0 | quint | ~7.0 |

| CH₃ | 1.2 - 1.4 | t | ~7.5 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Intramolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display characteristic absorption bands. The N-H stretching vibration of the secondary amine should appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl and ethyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration should be visible around 1250-1350 cm⁻¹. The C-S stretching vibration, which is typically weak, is expected in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are usually strong in the Raman spectrum. The C-S and S-S (if any impurities are present) stretching vibrations can also be more readily identified in the Raman spectrum compared to FT-IR.

Predicted Vibrational Frequencies: Data is predicted based on characteristic group frequencies and data from similar compounds.

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 - 3450 | 3350 - 3450 |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2970 | 2850 - 2970 |

| C=C, C=N Stretch (Pyridine) | 1580 - 1620, 1430 - 1500 | 1580 - 1620, 1430 - 1500 |

| CH₂ Bend | 1450 - 1470 | 1450 - 1470 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

| C-S Stretch | 650 - 750 | 650 - 750 |

Single-Crystal X-ray Diffraction Analysis of the Compound and its Co-crystals/Salts

As of the current literature survey, no single-crystal X-ray diffraction data for this compound or its co-crystals and salts has been publicly reported. Should such crystals be obtained, this technique would provide definitive proof of the molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the amine proton and the pyridine nitrogen, which govern the crystal packing. For related pyridine derivatives, crystal structures have been instrumental in understanding their solid-state arrangement. nih.govresearchgate.net

High-Resolution Mass Spectrometry and Advanced Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion and, consequently, the elemental composition of this compound. The fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation pathways would likely involve the cleavage of the propyl chain and the loss of the ethylthio group. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the formation of a stable iminium ion. vaia.com Cleavage of the C-S and S-C bonds is also anticipated. Studies on alkylthiopyridines have shown that fragmentation is influenced by the position of the sulfide (B99878) on the ring and the size of the alkyl group. sci-hub.se

Predicted Fragmentation Pathways: Based on general fragmentation rules and data from analogous structures. vaia.comsci-hub.semdpi.com

| m/z | Proposed Fragment | Pathway |

| [M]⁺ | C₁₀H₁₆N₂S⁺ | Molecular Ion |

| [M - C₂H₅]⁺ | C₈H₁₁N₂S⁺ | Loss of ethyl radical |

| [M - SC₂H₅]⁺ | C₈H₁₁N₂⁺ | Loss of ethylthio radical |

| [M - C₃H₆]⁺ | C₇H₁₀N₂S⁺ | McLafferty rearrangement with loss of propene |

| C₅H₅N₂⁺ | Pyridin-2-amine cation | Cleavage of the N-propyl bond |

| C₅H₇S⁺ | Thiopropyl cation | Cleavage of the N-propyl bond |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignments of Chiral Analogues

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties. However, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be critical for the stereochemical assignment of any chiral analogues.

Chirality could be introduced into the molecule, for example, by substitution on the propyl chain or by creating a chiral center on the pyridine ring. If a chiral analogue were synthesized as a racemic mixture, it could be resolved into its constituent enantiomers. The CD spectra of the separated enantiomers would be mirror images of each other, and this technique could be used to determine the enantiomeric excess and the absolute configuration, often with the aid of computational chemistry. Research on chiral thieno[2,3-b]pyridine (B153569) derivatives has demonstrated the use of chiroptical properties for stereochemical analysis. researchgate.net The synthesis of chiral cyclopropyl (B3062369) nucleosides also highlights methods for creating chiral centers in heterocyclic compounds. nih.gov

Computational and Theoretical Investigations of N 3 Ethylthio Propyl Pyridin 2 Amine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of N-(3-(Ethylthio)propyl)pyridin-2-amine. Utilizing methods such as Density Functional Theory (DFT), particularly with a functional like B3LYP and a basis set such as 6-311++G(d,p), allows for a detailed examination of the molecule's electronic landscape. nih.govniscpr.res.in

The electronic structure analysis would reveal the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity. researchgate.netmdpi.com The HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring and the sulfur atom of the ethylthio group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the pyridine (B92270) ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP), provides a map of the electrostatic landscape of the molecule. nih.gov The MEP would visualize the regions of positive and negative electrostatic potential, with the nitrogen atoms of the pyridine ring and the amino group, as well as the sulfur atom, expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the amino group and the propyl chain would exhibit positive potential (electron-poor). This information is invaluable for predicting how the molecule will interact with other polar molecules and ions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Expected Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical stability |

| Ionization Potential | 5.5 to 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 to 1.5 eV | Energy released upon gaining an electron |

Note: The values in this table are illustrative and based on typical ranges for similar pyridine derivatives found in the literature. Actual values would need to be determined by specific calculations for this compound.

Density Functional Theory (DFT) Studies on Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Density Functional Theory (DFT) is a powerful tool for quantifying the chemical reactivity of this compound through the calculation of various reactivity descriptors. nih.govresearchgate.net These descriptors, derived from the conceptual DFT framework, provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the energies of the HOMO and LUMO. mdpi.com Electronegativity indicates the tendency of the molecule to attract electrons, while chemical hardness measures its resistance to changes in its electron distribution. A lower hardness value suggests higher reactivity. The global electrophilicity index (ω) is another important descriptor that quantifies the molecule's ability to act as an electrophile.

To identify specific reactive sites within the molecule, local reactivity descriptors like Fukui functions are employed. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions for electrophilic (f+) and nucleophilic (f-) attack, it is possible to pinpoint the atoms most susceptible to such reactions. For this compound, the nitrogen atom of the pyridine ring and the sulfur atom are expected to be primary sites for electrophilic attack, while certain carbon atoms on the pyridine ring would be more prone to nucleophilic attack.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Expected Value Range | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 - 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 eV | Resistance to charge transfer |

| Global Softness (S) | 1/(2η) | 0.20 - 0.25 eV-1 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ2/(2η) | 1.8 - 3.2 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and based on typical ranges for similar pyridine derivatives. Actual values would require specific DFT calculations for this compound.

Conformational Analysis and Potential Energy Surface Mapping via Molecular Mechanics and Dynamics Simulations

The flexibility of the ethylthio-propyl side chain in this compound gives rise to multiple possible conformations. Understanding the conformational landscape is crucial as the three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis can be performed using computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations.

A systematic conformational search would identify various low-energy conformers of the molecule. This involves rotating the single bonds in the side chain and calculating the potential energy of each resulting geometry. The results of this search can be visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them.

Molecular dynamics simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and determine the relative populations of different conformers. These simulations would reveal the preferred spatial arrangement of the ethylthio-propyl chain relative to the pyridine ring and how intermolecular interactions, such as hydrogen bonding, might influence the conformational preferences.

Reaction Pathway Modeling and Transition State Characterization for Key Chemical Transformations

Computational chemistry can be used to model the reaction pathways of key chemical transformations involving this compound. This involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) that connects them on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, one could model the N-alkylation of the pyridine ring or the oxidation of the sulfur atom. Using DFT methods, the geometries of the reactants, products, and transition states can be optimized. The transition state is a first-order saddle point on the PES and can be located using various algorithms. Once the TS is found, its structure provides valuable information about the mechanism of the reaction. Frequency calculations are then performed to confirm that the optimized structure is indeed a true transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate).

Solvation Effects and Intermolecular Interactions: A Computational Perspective

The behavior of this compound in a solution is significantly influenced by its interactions with the solvent molecules. Computational methods can account for these solvation effects using either implicit or explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the electronic structure and geometry of the solute. Explicit solvation models, on the other hand, involve simulating the individual solvent molecules around the solute. This is typically done using molecular dynamics or Monte Carlo simulations and provides a more detailed picture of the specific intermolecular interactions, such as hydrogen bonding between the amino group of the solute and water molecules.

These simulations can also be used to study the formation of dimers or larger aggregates of this compound, driven by intermolecular forces like hydrogen bonding and van der Waals interactions. Understanding these interactions is crucial for predicting the compound's solubility, aggregation behavior, and how it might interact with other molecules in a complex environment. For instance, the amino group and the pyridine nitrogen are potential hydrogen bond acceptors and donors, which would strongly influence its interactions in protic solvents. nih.gov

Reactivity Profiles and Mechanistic Studies of N 3 Ethylthio Propyl Pyridin 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Moiety

The reactivity of the pyridine moiety in N-(3-(Ethylthio)propyl)pyridin-2-amine is dictated by the interplay between the electron-withdrawing ring nitrogen and the electron-donating amino group. The pyridine ring itself is electron-deficient compared to benzene, making it generally less susceptible to electrophilic aromatic substitution. wikipedia.org However, the presence of the powerful electron-donating amino group at the 2-position significantly alters this reactivity profile.

Electrophilic Substitution: The exocyclic amino group acts as a strong activating group, directing incoming electrophiles primarily to the 3- and 5-positions of the pyridine ring. This is due to the resonance donation of the nitrogen's lone pair into the ring, which increases the electron density at these positions and stabilizes the cationic intermediate (the sigma complex) formed during the reaction. The N-(3-(ethylthio)propyl) substituent is not expected to exert a significant electronic directing effect on the ring, though it may introduce some steric hindrance. Kinetic studies on the acid-catalyzed hydrogen exchange of 2-aminopyridine (B139424) derivatives confirm that substitution occurs at these activated positions. rsc.orgrsc.org Typical electrophilic substitution reactions would include nitration, halogenation, and sulfonation, though conditions often need to be carefully controlled to avoid reaction at the basic ring nitrogen.

Nucleophilic Substitution: Pyridine itself is prone to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, due to the ring nitrogen's ability to stabilize the negative charge in the Meisenheimer intermediate. wikipedia.org In the case of this compound, displacing the amino group via a nucleophilic attack is challenging due to it being a poor leaving group. thieme-connect.de However, derivatization of the amino group or the use of transition-metal catalysis can facilitate such transformations. thieme-connect.deresearchgate.net For instance, methods have been developed for the catalytic nucleophilic amination of aminopyridines using ruthenium(II) catalysts, which proceed via an η⁶-pyridine complex. thieme-connect.deresearchgate.net Furthermore, if a good leaving group (e.g., a halogen) were present at the 4- or 6-position of the ring, nucleophilic substitution at that site would be a feasible transformation.

Oxidation and Reduction Chemistry of the Thioether Linkage

The thioether linkage within the N-(3-(Ethylthio)propyl) side chain is a key site for chemical modification, readily undergoing oxidation and reduction reactions. This functionality allows for the reversible modulation of the compound's properties, such as polarity and solubility.

Oxidation: Thioethers can be selectively oxidized to form two stable, higher oxidation state compounds: sulfoxides and sulfones. masterorganicchemistry.com The oxidation is typically stepwise, with the sulfoxide (B87167) being the intermediate product. A variety of oxidizing agents can be employed for this transformation. Common oxidants include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). masterorganicchemistry.com The reaction with one equivalent of the oxidant generally yields the sulfoxide, while the use of excess oxidant or stronger conditions leads to the formation of the sulfone. rsc.org For example, studies on various thioethers show that H₂O₂ can readily oxidize them to the corresponding sulfoxide. rsc.org The selective oxidation of thioethers to sulfoxides is a synthetically valuable transformation, as sulfoxides are important intermediates in medicinal chemistry and biology. rsc.org

Reduction: The reverse reaction, the deoxygenation of sulfoxides back to thioethers, is also a well-established transformation in organic synthesis. sioc-journal.cn This reduction can be achieved using a wide array of reducing agents and methodologies. sioc-journal.cnresearchgate.net Reagent systems such as sodium borohydride (B1222165) in the presence of iodine, or triphenylphosphine (B44618) with iodine, are effective for this purpose. organic-chemistry.orgresearchgate.net The ability to cycle between the thioether and sulfoxide states provides a chemical handle for various applications. Theoretical studies have investigated the mechanism of sulfoxide reduction by thiols, indicating the formation of a sulfurane intermediate. nih.gov

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Thioether Oxidation | Hydrogen Peroxide (H₂O₂, 1 eq.) | N-(3-(Ethylsulfinyl)propyl)pyridin-2-amine (Sulfoxide) | rsc.org |

| m-CPBA (>2 eq.) | N-(3-(Ethylsulfonyl)propyl)pyridin-2-amine (Sulfone) | masterorganicchemistry.com | |

| Sulfoxide Reduction | Sodium Borohydride/Iodine (NaBH₄/I₂) | This compound (Thioether) | organic-chemistry.orgresearchgate.net |

| Triflic Anhydride/Potassium Iodide ((CF₃SO₂)₂O/KI) | organic-chemistry.org |

Acid-Base Equilibria and Protonation/Deprotonation Studies in Various Media

This compound possesses two primary basic centers: the sp²-hybridized nitrogen atom of the pyridine ring and the exocyclic primary amino group. The thioether sulfur is generally not considered basic under typical aqueous conditions. The relative basicity of the two nitrogen atoms determines the site of protonation, which can be influenced by the solvent medium.

The pKa of the conjugate acid of 2-aminopyridine is approximately 6.86. quora.comnih.gov This value is higher than that of pyridine (pKa ≈ 5.2), indicating that the electron-donating amino group increases the basicity of the ring nitrogen. Protonation of 2-aminopyridine derivatives predominantly occurs at the ring nitrogen. The lone pair on the ring nitrogen is in an sp² orbital, separate from the aromatic π-system, making it more available for protonation. Conversely, the lone pair on the exocyclic amino nitrogen can be delocalized into the aromatic ring through resonance, which reduces its basicity compared to a typical alkylamine. quora.com

Therefore, in an acidic medium, this compound is expected to exist primarily as the pyridinium (B92312) cation, with the proton residing on the ring nitrogen. The equilibrium can be represented as follows:

C₅H₄N(NH(CH₂)₃SC₂H₅) + H⁺ ⇌ [C₅H₄NH(NH(CH₂)₃SC₂H₅)]⁺

Studies on the acidity of the amino group in various aminopyridines in non-aqueous media like dimethyl sulfoxide (DMSO) have shown that deprotonation to form an anion is possible with a strong base. cdnsciencepub.com The protonation state can significantly impact the molecule's physical properties, such as solubility and its behavior in biological systems. rsc.org

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyridine | 5.25 | nist.gov |

| Aniline | 4.6 | quora.com |

| 2-Aminopyridine | 6.86 | quora.comnih.gov |

| 4-Aminopyridine | 9.17 | quora.com |

Reaction Kinetics and Thermodynamics of Characteristic Chemical Reactions

The kinetics and thermodynamics of reactions involving this compound can be inferred from studies on its constituent functional groups. Key reactions include the oxidation of the thioether and hydrogenation of the pyridine ring.

Reaction Kinetics: The kinetics of thioether oxidation are highly dependent on the oxidant used. Studies comparing the reaction of thioethers with hydrogen peroxide (H₂O₂) versus hypochlorite (B82951) (OCl⁻) reveal significant differences in reaction rates. acs.orgnih.gov The oxidation of thioethers by H₂O₂ under near-physiological conditions is generally a very slow process, with half-lives on the scale of hours to days. acs.orgnih.govresearchgate.net For example, the second-order rate constant for the oxidation of thioanisole (B89551) by H₂O₂ is approximately 2.53 x 10⁻³ M⁻¹s⁻¹. researchgate.net In stark contrast, oxidation by hypochlorite is extremely rapid, with rate constants several orders of magnitude higher, leading to half-lives in the range of seconds to minutes. acs.orgnih.gov This suggests that for this compound, oxidation of the thioether linkage would be slow with H₂O₂ but very fast with stronger oxidants like hypochlorite.

| Thioether Substrate | Oxidant | Second-Order Rate Constant (k₂) | Reference |

|---|---|---|---|

| Thioanisole | H₂O₂ | 2.53 x 10⁻³ M⁻¹s⁻¹ | researchgate.net |

| 4-Methoxythioanisole | H₂O₂ | 1.28 x 10⁻² M⁻¹s⁻¹ | acs.orgresearchgate.net |

| Various Thioethers | NaOCl | > 10⁴ M⁻¹s⁻¹ | acs.orgnih.gov |

Exploration of this compound as a Substrate or Reagent in Organic Transformations

This compound is a versatile molecule that can serve as a valuable substrate or reagent in a variety of organic transformations, owing to its multiple functional groups.

Building Block for Heterocycles: The 2-aminopyridine scaffold is a ubiquitous structural element in pharmaceuticals and fine chemicals. rsc.orgnih.gov The dual nucleophilic character of the amino group and the ring nitrogen allows it to participate in condensation reactions with carbonyl compounds or multifunctional esters to synthesize fused heterocyclic systems. chemicalbook.com

Ligand in Coordination Chemistry: The molecule possesses multiple potential coordination sites: the pyridyl nitrogen, the amino nitrogen, and the thioether sulfur. This allows it to act as a bidentate or tridentate ligand for various metal ions. For example, it could form stable chelate complexes by coordinating through the pyridyl and amino nitrogens (N,N-chelation) or potentially through the pyridyl nitrogen and the thioether sulfur (N,S-chelation), depending on the metal and reaction conditions. Such complexes could have applications in catalysis or materials science.

Precursor for Bioactive Molecules: The 2-aminopyridine structure is a key component in several active pharmaceutical ingredients. nih.gov The N-(3-(Ethylthio)propyl) side chain can be modified to tune the molecule's pharmacokinetic properties. For instance, oxidation of the thioether to the more polar sulfoxide or sulfone can increase water solubility. The amino group can also be further functionalized, for example, through acylation or the formation of Schiff bases, to generate a library of derivatives for biological screening. tandfonline.com

Substrate for Controlled Functionalization: The distinct reactivity of the different parts of the molecule allows for selective chemical modifications. Electrophilic substitution can be directed to the 3- or 5-positions of the pyridine ring, while the thioether can be selectively oxidized. The amino group can undergo N-alkylation under specific conditions. rsc.org This orthogonality enables the stepwise construction of more complex molecules from this starting material.

Derivatization Strategies and Analogue Synthesis for N 3 Ethylthio Propyl Pyridin 2 Amine

Functionalization of the Pyridine (B92270) Nitrogen and Alkyl Chain for Modified Chemical Behavior

The pyridine nitrogen and the propyl chain represent key sites for functionalization to modulate the steric and electronic characteristics of N-(3-(Ethylthio)propyl)pyridin-2-amine.

Pyridine Nitrogen Functionalization:

The lone pair of electrons on the pyridine nitrogen atom makes it a prime target for electrophilic attack. Alkylation or arylation of this nitrogen can lead to the formation of pyridinium (B92312) salts. This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. Such modifications can be achieved through reactions with various alkylating or arylating agents. For instance, treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) or aryl halides in the presence of a suitable catalyst could yield the corresponding N-alkyl or N-aryl pyridinium derivatives. The introduction of bulky substituents on the pyridine nitrogen can also induce significant steric hindrance, which can be exploited to control the compound's reactivity and intermolecular interactions.

Alkyl Chain Modification:

The three-carbon propyl chain offers several avenues for modification. The length of the alkyl chain can be varied during the initial synthesis, for example, by using different (thio)alkylamine precursors. This would allow for a systematic study of the impact of chain length on the compound's properties. Furthermore, the introduction of functional groups along the alkyl chain can impart new chemical behaviors. For example, hydroxylation, amination, or the introduction of unsaturation (e.g., a double or triple bond) could provide handles for further derivatization or for engaging in specific non-covalent interactions.

| Modification Site | Potential Reagent | Expected Product | Potential Impact on Chemical Behavior |

| Pyridine Nitrogen | Methyl Iodide | N-methyl-2-((3-(ethylthio)propyl)amino)pyridinium iodide | Increased electron deficiency of the pyridine ring, altered solubility |

| Pyridine Nitrogen | Benzyl Bromide | N-benzyl-2-((3-(ethylthio)propyl)amino)pyridinium bromide | Introduction of a bulky aromatic group, potential for π-π stacking interactions |

| Alkyl Chain | (During synthesis) | N-(2-(Ethylthio)ethyl)pyridin-2-amine | Shorter linker, potentially altered chelation properties |

| Alkyl Chain | (During synthesis) | N-(4-(Ethylthio)butyl)pyridin-2-amine | Longer linker, potentially altered flexibility and binding modes |

Synthetic Approaches for Modifying the Ethylthio Group and its Impact on Electronic Properties

The ethylthio group is a crucial component of the molecule, significantly influencing its electronic properties through the sulfur atom's ability to participate in conjugation and act as a soft donor.

Oxidation of the Sulfur Atom:

The sulfur atom in the ethylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This can be achieved using a variety of oxidizing agents, with the strength of the agent determining the final oxidation state. For instance, mild oxidizing agents like sodium periodate would likely yield the sulfoxide, while stronger agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) could lead to the sulfone. The oxidation state of the sulfur atom has a profound impact on the electronic properties of the molecule. The sulfoxide and sulfone groups are electron-withdrawing, which would decrease the electron density on the pyridine ring and alter its reactivity.

Substitution of the Ethyl Group:

The ethyl group attached to the sulfur can be replaced with other alkyl or aryl substituents. This can be achieved through dealkylation followed by re-alkylation with a different electrophile. Alternatively, a synthetic route starting from 2-aminopyridine (B139424) and a different thioalkylating agent could be employed. Replacing the ethyl group with a more electron-donating or electron-withdrawing group would directly modulate the electronic properties of the sulfur atom and, consequently, the entire molecule. For example, substitution with a phenyl group to create a phenylthio derivative would introduce an aromatic system that can engage in π-stacking interactions. nih.gov

| Modification | Reagent/Method | Expected Product | Impact on Electronic Properties |

| Oxidation | Sodium Periodate | N-(3-(Ethylsulfinyl)propyl)pyridin-2-amine | Introduction of an electron-withdrawing sulfoxide group |

| Oxidation | m-CPBA | N-(3-(Ethylsulfonyl)propyl)pyridin-2-amine | Introduction of a strongly electron-withdrawing sulfone group |

| Alkyl Substitution | Demethylation followed by alkylation with benzyl bromide | N-(3-(Benzylthio)propyl)pyridin-2-amine | Introduction of an aromatic ring, potential for altered steric and electronic effects |

| Aryl Substitution | Synthesis from 2-aminopyridine and 3-(phenylthio)propan-1-amine | N-(3-(Phenylthio)propyl)pyridin-2-amine | Enhanced potential for π-π interactions, modulation of electron density |

Preparation of Polymeric and Supramolecular Analogues of the Compound

The inherent structural features of this compound, including its hydrogen-bonding capabilities and the presence of a flexible linker, make it an attractive building block for the construction of polymeric and supramolecular assemblies.

Polymeric Analogues:

The amino group of this compound can be utilized as a reactive site for polymerization. For instance, it can be reacted with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. In such polymers, the this compound unit would be incorporated into the polymer backbone, potentially imparting unique properties to the resulting material, such as metal-coordinating abilities or specific recognition sites. Another approach involves the synthesis of a vinyl-functionalized derivative of the compound, which could then be polymerized via radical polymerization to yield a polymer with the this compound moiety as a pendant group. This approach has been demonstrated for other pyridine-containing monomers. mdpi.com

Supramolecular Analogues:

The ability of the 2-aminopyridine motif to form strong and directional hydrogen bonds can be exploited to create self-assembling supramolecular structures. For example, the formation of centrosymmetric cyclic dimers through intermolecular amine N-H···N(pyridine) hydrogen bonds is a well-established phenomenon in related 2-aminopyridine derivatives. nih.gov By designing complementary molecules that can interact with the hydrogen bond donor and acceptor sites of this compound, it is possible to construct more complex supramolecular architectures, such as tapes, sheets, or three-dimensional networks. The flexible alkylthio-propyl chain can also play a role in directing the self-assembly process through van der Waals interactions.

Development of Pro-ligands and Precursors for Specific Chemical Applications

This compound can serve as a versatile precursor for the synthesis of more complex molecules with tailored functionalities, often referred to as pro-ligands. These pro-ligands are designed to be readily converted into the active ligand under specific conditions.

One strategy involves the introduction of protecting groups on the amino functionality. For example, the amino group can be acylated or converted to a carbamate. These protecting groups can be chosen such that they can be removed under specific conditions (e.g., changes in pH or the presence of a specific chemical trigger), thereby releasing the active this compound ligand. This approach is particularly useful in applications where the controlled release of the ligand is desired.

Furthermore, the pyridine ring can be functionalized with reactive groups that can undergo further transformations. For instance, the introduction of a cyano group can serve as a handle for the synthesis of various heterocyclic systems. ekb.eg Similarly, the introduction of a halogen atom on the pyridine ring would allow for subsequent cross-coupling reactions to introduce a wide range of substituents.

Directed Synthesis of Structurally Related Compounds with Tuned Reactivity

The synthesis of structurally related compounds allows for a systematic investigation of structure-activity relationships and the fine-tuning of reactivity for specific applications.

One approach is to vary the substitution pattern on the pyridine ring. The introduction of electron-donating or electron-withdrawing groups at different positions on the pyridine ring can significantly alter the basicity of the pyridine nitrogen and the nucleophilicity of the exocyclic amino group. For example, the synthesis of derivatives with a nitro group on the pyridine ring would render the ring more electron-deficient and susceptible to nucleophilic attack. nih.gov Conversely, the introduction of an amino or alkoxy group would increase the electron density of the ring.

Coordination Chemistry and Metal Complexation of N 3 Ethylthio Propyl Pyridin 2 Amine

Chelation Behavior, Denticity, and Coordination Modes of the Compound as a Ligand

N-(3-(Ethylthio)propyl)pyridin-2-amine possesses three potential donor atoms: the pyridyl nitrogen, the amino nitrogen, and the thioether sulfur. This allows for various coordination modes and denticities. The flexibility of the propyl chain connecting the thioether and the amino group enables the ligand to adapt to the steric and electronic requirements of different metal centers.

Denticity:

Bidentate: The ligand can coordinate to a metal center through the pyridyl nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This (N,N') coordination is a common motif for 2-aminopyridine (B139424) derivatives. Alternatively, it could potentially coordinate through the amino nitrogen and the thioether sulfur, forming a six-membered chelate ring (N,S).

Tridentate: In many cases, the ligand is expected to act as a tridentate N,N',S donor, involving all three potential coordination sites. This would lead to the formation of two fused chelate rings, a five-membered and a six-membered ring, which generally results in highly stable metal complexes. The facial (fac) or meridional (mer) arrangement of the donor atoms would depend on the metal ion's preferred geometry.

Coordination Modes:

The coordination of this compound can be influenced by several factors, including the nature of the metal ion, the counter-anion, and the solvent system. The thioether sulfur, being a soft donor, will preferentially bind to softer metal ions. The pyridyl and amino nitrogens, being harder donors, will have a strong affinity for a broader range of metal ions, including transition metals and main group metals.

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Sizes |

| Bidentate (N,N') | Pyridyl N, Amino N | 5-membered |

| Bidentate (N,S) | Amino N, Thioether S | 6-membered |

| Tridentate (N,N',S) | Pyridyl N, Amino N, Thioether S | 5- and 6-membered |

| Bridging | Any combination of donor atoms | - |

Synthesis and Spectroscopic Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound can typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, stoichiometry) can influence the final product's structure and nuclearity.

General Synthetic Approach: A solution of this compound in a solvent like ethanol, methanol, or acetonitrile (B52724) is added to a solution of the transition metal salt (e.g., chlorides, nitrates, perchlorates) in the same solvent. The reaction mixture is then stirred, sometimes with heating, to facilitate complex formation. The resulting metal complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal center. The N-H stretching frequency of the amino group is expected to shift upon coordination. Similarly, changes in the vibrational frequencies of the pyridine (B92270) ring and the C-S bond of the thioether group can provide evidence of their involvement in bonding to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize diamagnetic complexes. The chemical shifts of the protons and carbons near the donor atoms will be affected by coordination. For paramagnetic complexes, NMR spectra may show broadened signals.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center and the nature of the ligand-to-metal charge transfer bands.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex ions, confirming their composition.

| Spectroscopic Technique | Expected Observations Upon Complexation |

| IR Spectroscopy | Shift in ν(N-H), changes in pyridine ring vibrations, shift in ν(C-S) |

| NMR Spectroscopy | Changes in chemical shifts of protons and carbons near donor sites |

| UV-Visible Spectroscopy | Appearance of d-d transition and/or charge transfer bands |

| Mass Spectrometry | Detection of the molecular ion peak of the complex |

Interaction with Main Group Metals and Formation of Adducts

While transition metals are a primary focus, this compound can also interact with main group metals. The pyridyl and amino nitrogen atoms can act as Lewis bases to coordinate to Lewis acidic main group metal centers such as those of aluminum, gallium, indium, and tin. The thioether sulfur, being a softer donor, would have a weaker interaction with hard main group metal ions but could still participate in coordination, particularly with heavier main group elements. The formation of these adducts is often driven by the electrostatic attraction between the electron-rich donor atoms of the ligand and the electron-deficient metal center.

Stoichiometry and Geometries of Formed Coordination Compounds: Experimental and Theoretical Aspects

The stoichiometry of the resulting complexes depends on the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. Common stoichiometries include 1:1 (metal:ligand) and 1:2.

Geometries:

1:1 Complexes: With the ligand acting in a tridentate fashion, a 1:1 complex could adopt geometries such as distorted tetrahedral, square planar (with a fourth ancillary ligand), or trigonal bipyramidal (with two ancillary ligands).

1:2 Complexes: In a 1:2 complex, two tridentate ligands would coordinate to a single metal center, typically resulting in an octahedral geometry. The arrangement of the ligands can lead to different isomers, such as facial-facial (fac-fac), facial-meridional (fac-mer), or meridional-meridional (mer-mer).

Theoretical Aspects: Computational methods, such as Density Functional Theory (DFT), can be employed to predict the stable geometries of the complexes, calculate their electronic structures, and simulate their spectroscopic properties. These theoretical studies can complement experimental findings and provide insights into the nature of the metal-ligand bonding.

| Stoichiometry (Metal:Ligand) | Potential Geometries |

| 1:1 | Distorted Tetrahedral, Square Planar, Trigonal Bipyramidal |

| 1:2 | Octahedral (with possible isomers) |

Influence of Ligand Environment on the Electronic and Structural Properties of Metal Centers

The coordination of this compound to a metal center significantly influences its electronic and structural properties. The combination of N and S donors creates a specific ligand field around the metal ion, which affects the d-orbital splitting and, consequently, the magnetic and spectroscopic properties of the complex. The flexibility of the ligand allows it to adapt to the preferred coordination geometry of the metal, but it can also impose a particular geometry. The electronic properties of the metal center can be fine-tuned by modifying the ligand, for example, by introducing electron-donating or electron-withdrawing substituents on the pyridine ring.

Exploration of this compound Complexes in Homogeneous and Heterogeneous Catalysis

Metal complexes of ligands containing pyridine, amine, and thioether functionalities have shown promise in various catalytic applications. The specific properties of this compound make its metal complexes potential candidates for:

Homogeneous Catalysis: The complexes could be explored as catalysts for a variety of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The presence of both hard and soft donor atoms can help to stabilize different oxidation states of the metal center during the catalytic cycle.

Heterogeneous Catalysis: The ligand or its pre-formed complexes could be immobilized on solid supports (e.g., silica, polymers) to create heterogeneous catalysts. This approach offers advantages in terms of catalyst separation and recycling. The thioether group, in particular, can provide a strong anchoring point to certain support materials.

Structure Property Relationship Spr Studies of N 3 Ethylthio Propyl Pyridin 2 Amine and Its Derivatives

Correlation Between Molecular Structure and Spectroscopic Signatures

To establish a correlation between the molecular structure of N-(3-(Ethylthio)propyl)pyridin-2-amine and its spectroscopic signatures, detailed experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be required. This would involve:

¹H and ¹³C NMR Spectroscopy: A complete assignment of proton and carbon signals is necessary to understand the chemical environment of each atom. For instance, the chemical shifts of the methylene (B1212753) (CH₂) groups in the propyl chain would be influenced by the adjacent sulfur and nitrogen atoms. The aromatic protons on the pyridine (B92270) ring would show characteristic shifts and coupling constants based on their positions relative to the amino group.

Infrared (IR) Spectroscopy: The vibrational frequencies would identify key functional groups. Characteristic peaks would be expected for N-H stretching and bending of the secondary amine, C-H stretching of the aromatic pyridine ring and the aliphatic ethyl and propyl groups, C=N and C=C stretching within the pyridine ring, and C-S stretching of the thioether linkage.

While general spectral regions for these functional groups are known from studies on related molecules, precise data for this compound is not documented. nih.govdocbrown.info

Influence of Structural Modifications and Substituents on Electronic and Steric Properties

Understanding the influence of structural modifications would require a series of synthesized derivatives. Research in this area would investigate how changes to the molecule, such as adding substituents to the pyridine ring or altering the length of the alkylthio chain, affect its properties. For example:

Electronic Effects: Adding electron-donating or electron-withdrawing groups to the pyridine ring would alter the electron density on the ring and the basicity of the nitrogen atoms. This would, in turn, affect the molecule's reactivity and its ability to act as a ligand. mdpi.com

Steric Effects: Modifying the side chain, for instance, by replacing the ethyl group with a bulkier tert-butyl group, would introduce steric hindrance. This could influence the molecule's conformation and its ability to bind to other molecules or metal centers.

Studies on other substituted pyridines have shown that such modifications significantly impact their chemical and biological activities, but a systematic study on this compound derivatives has not been found. mdpi.commdpi.com

Structure-Reactivity Correlations in Organic Transformations and Ligand Behavior

The bifunctional nature of this compound, containing a pyridin-2-amine head and a thioether tail, suggests it could be a versatile ligand in coordination chemistry or a participant in various organic reactions. nih.gov Establishing structure-reactivity correlations would involve:

Ligand Behavior: Investigating how the molecule coordinates to different metal ions. The nitrogen of the pyridine ring, the exocyclic amine nitrogen, and the sulfur atom of the thioether could all potentially act as donor atoms, allowing the molecule to function as a bidentate or tridentate ligand. The resulting coordination complexes would have unique geometries and reactivities.

Organic Transformations: Studying the reactivity of the amine and thioether groups. The secondary amine could undergo reactions like acylation or alkylation. The thioether could potentially be oxidized to a sulfoxide (B87167) or sulfone, which would drastically alter the electronic properties of the side chain.

While the reactivity of the 2-aminopyridine (B139424) moiety is well-documented, its interplay with the ethylthio-propyl side chain in this specific molecule remains unexplored in the available literature. nih.govnih.gov

Development of Theoretical Models for Predicting Chemical Properties and Reaction Outcomes

Modern chemical research often employs computational methods to predict molecular properties and reaction outcomes. For this compound, this would entail:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the optimized molecular geometry, electron distribution (e.g., molecular electrostatic potential maps), and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites. mdpi.comresearchgate.net

Predictive Models: Developing Quantitative Structure-Activity Relationship (QSAR) models for a series of derivatives, if such a series were synthesized and tested for a specific activity.

Computational studies have been performed on various pyridine derivatives, providing valuable information on their electronic structure and properties. nih.govmdpi.comresearchgate.net However, no theoretical models specifically parameterized for this compound were identified.

Advanced Analytical and Characterization Methodologies in N 3 Ethylthio Propyl Pyridin 2 Amine Research

Application of Hyphenated Techniques for Reaction Monitoring and Product Analysis (e.g., GC-MS, LC-NMR)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures and the unambiguous identification of chemical compounds. In the context of N-(3-(Ethylthio)propyl)pyridin-2-amine research, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS) is instrumental for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS can be employed to monitor the progress of its synthesis, identify impurities, and quantify its presence in various matrices. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragmentation patterns. For instance, a method has been developed for the analysis of a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688), in biological samples, showcasing the sensitivity and specificity of GC-MS in detecting aminopyridine derivatives. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers the distinct advantage of providing detailed structural elucidation of non-volatile or thermally labile compounds in solution. This technique directly couples the separation power of high-performance liquid chromatography (HPLC) with the structural information of NMR. For complex reaction mixtures leading to the synthesis of this compound, LC-NMR could be used to isolate and identify intermediates and final products without the need for extensive purification. NMR studies on pyridine (B92270) methyl derivatives have demonstrated the utility of this technique in characterizing the structure and binding properties of pyridine compounds. rsc.org

| Technique | Application in this compound Research | Information Obtained | Example from a Related Compound |

| GC-MS | Reaction monitoring, purity assessment, and quantitative analysis. | Molecular weight, fragmentation pattern for structural confirmation, and concentration. | Analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. nih.gov |

| LC-NMR | Structural elucidation of reaction products and intermediates in complex mixtures. | Complete 1H and 13C NMR spectra for unambiguous structure determination. | Binding studies of pyridine methyl derivatives to cytochrome c. rsc.org |

Electrochemical Characterization of the Compound and its Oxidation/Reduction Pathways

Electrochemical methods are essential for understanding the redox properties of a molecule, which can be critical for its reactivity, stability, and potential applications in areas such as materials science or pharmacology. Techniques like cyclic voltammetry can be used to study the oxidation and reduction pathways of this compound.

The presence of the electron-rich pyridine ring, the secondary amine, and the thioether linkage suggests that the compound can undergo oxidation at different potentials. The thioether moiety, in particular, can be oxidized to a sulfoxide (B87167) and then to a sulfone. The pyridin-2-amine part can also be involved in redox processes. By systematically studying the electrochemical behavior of the compound, researchers can gain insights into its electronic structure and predict its reactivity in various chemical environments. An electrochemical mass spectrometric study of pyridine and pyridinium (B92312) in CO2 electroreduction on copper electrodes highlights the type of detailed mechanistic information that can be obtained through these techniques.

| Electrochemical Parameter | Significance for this compound |

| Oxidation Potential | Indicates the ease with which the compound loses electrons; relevant for understanding its stability and potential as a reducing agent. |

| Reduction Potential | Indicates the ease with which the compound gains electrons; relevant for its potential as an oxidizing agent and its behavior in reductive environments. |

| Reversibility of Redox Processes | Provides information on the stability of the oxidized or reduced species. |

High-Throughput Screening Methodologies for Reaction Optimization and Discovery

High-throughput screening (HTS) allows for the rapid testing of a large number of experimental conditions, which is invaluable for optimizing reaction parameters and discovering new synthetic routes. rsc.org For the synthesis of this compound, HTS could be employed to quickly screen various catalysts, solvents, temperatures, and reactant ratios to maximize the yield and purity of the product. vcu.edu

The synthesis of pyridine derivatives has been a subject of extensive research, with various methods developed for their efficient production. vcu.edu By adapting these methods to a high-throughput format, researchers can accelerate the discovery of optimal conditions for the synthesis of this compound and its analogs. This approach is particularly useful in medicinal chemistry for generating libraries of related compounds for biological screening. nih.govrsc.org

| Parameter | Variables for High-Throughput Screening | Goal |

| Catalyst | Different transition metals, ligands, and catalyst loadings. | Identify the most efficient and selective catalyst. |

| Solvent | A range of polar and non-polar solvents. | Determine the solvent that provides the best reaction rate and yield. |

| Temperature | A broad range of temperatures. | Find the optimal temperature for the reaction. |

| Reactant Stoichiometry | Varying ratios of starting materials. | Optimize the reactant ratio to maximize product formation and minimize side products. |

Utilization of Isotopic Labeling in Elucidating Reaction Mechanisms and Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org By selectively replacing one or more atoms in this compound or its precursors with a heavier isotope (e.g., deuterium, carbon-13, or nitrogen-15), researchers can follow the transformation of the labeled part of the molecule.

For instance, to elucidate the mechanism of a particular functionalization reaction on the pyridine ring, one could use a pyridine precursor labeled with nitrogen-15. chemrxiv.orgchemrxiv.org By analyzing the position of the N-15 in the final product using mass spectrometry or NMR spectroscopy, the exact mechanism of bond formation and cleavage can be determined. This approach is crucial for understanding the fundamental chemistry of the compound and for designing more efficient synthetic strategies. researchgate.netslideshare.net

| Isotope | Application in Studying this compound | Analytical Technique |

| Deuterium (²H) | To probe the role of C-H bond activation in reaction mechanisms. | Mass Spectrometry, NMR Spectroscopy |

| Carbon-13 (¹³C) | To trace the carbon skeleton during synthesis or degradation. | Mass Spectrometry, ¹³C NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | To understand the reactivity of the pyridine nitrogen and the amine group. | Mass Spectrometry, ¹⁵N NMR Spectroscopy |

Future Research Directions and Unexplored Avenues for N 3 Ethylthio Propyl Pyridin 2 Amine

Emerging Synthetic Strategies for Constructing More Complex Architectures Incorporating the Compound

The future synthesis of complex molecules derived from N-(3-(Ethylthio)propyl)pyridin-2-amine will likely move beyond traditional methods, embracing modern synthetic strategies to enhance efficiency and molecular diversity. The pyridine (B92270) ring and the secondary amine offer multiple sites for functionalization.

Future synthetic explorations could include:

Late-Stage Functionalization: Research into C-H activation methods could allow for the direct modification of the pyridine ring at various positions, enabling the introduction of new functional groups without the need for pre-functionalized starting materials. This would provide a rapid pathway to a library of derivatives.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound as a key building block could lead to the efficient construction of complex heterocyclic systems. For instance, reactions involving the amine group, an aldehyde, and an isocyanide (Ugi reaction) or similar processes could yield intricate molecular scaffolds.

Photoredox Catalysis: The use of visible-light photoredox catalysis could open up novel reaction pathways for the functionalization of the pyridine ring or the alkylthio chain, potentially through the generation of radical intermediates under mild conditions.

These advanced synthetic approaches would be crucial for building libraries of compounds for screening in various applications and for constructing more elaborate molecular architectures.

Deeper Understanding of Structure-Reactivity-Selectivity Relationships in Novel Transformations

A fundamental understanding of how the structure of this compound influences its reactivity and selectivity is paramount for its future development. The interplay between the electron-donating amino group, the electron-withdrawing pyridine ring, and the sulfur-containing side chain is expected to govern its chemical behavior.

Key research areas to probe these relationships include:

Regioselectivity of Electrophilic Aromatic Substitution: Systematic studies on the regioselectivity of electrophilic substitution on the pyridine ring would provide valuable data on the directing effects of the N-(3-(ethylthio)propyl)amino substituent.

Coordination Chemistry: The pyridine nitrogen and the thioether sulfur are potential coordination sites for metal ions. Investigating the coordination behavior of this compound with various metals could reveal preferences for monodentate versus bidentate coordination, which would be crucial for its application in catalysis and materials science.

Oxidation and Reduction Chemistry: The thioether moiety is susceptible to oxidation, which could be used as a handle to modulate the electronic properties of the molecule. A detailed study of the oxidation of the sulfur atom and the reduction of the pyridine ring would provide a deeper understanding of its redox chemistry.

A thorough investigation of these aspects will enable chemists to predict and control the outcomes of new reactions involving this compound.

Integration of this compound into Advanced Materials Science Frameworks

Potential avenues for research in materials science include:

Metal-Organic Frameworks (MOFs): The compound could serve as a functional ligand for the construction of novel MOFs. The thioether side chain could be used to template the porosity of the framework or to introduce specific functionalities within the pores.

Coordination Polymers: The ability of this compound to coordinate to metal centers could be exploited to synthesize new coordination polymers with interesting electronic, magnetic, or optical properties.

Functional Coatings and Surfaces: The thioether group can exhibit strong affinity for certain metal surfaces, such as gold. This could be utilized to anchor molecules of this compound or its derivatives onto surfaces to create functional coatings with tailored properties.

The integration of this compound into materials science frameworks could lead to the development of new materials with applications in catalysis, sensing, and electronics.

Computational Prediction of Novel Chemical Behavior and Reactivity Patterns

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before embarking on extensive experimental work. Density Functional Theory (DFT) and other computational methods can provide valuable insights into its electronic structure, conformation, and potential reaction pathways.

Future computational studies could focus on:

Conformational Analysis: A detailed computational analysis of the conformational landscape of the flexible (ethylthio)propyl chain and its influence on the properties of the pyridine-amine headgroup.

Prediction of Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Reaction Mechanism Elucidation: Modeling potential reaction pathways, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to predict regioselectivity and activation barriers. This can guide the design of new synthetic transformations. mdpi.comresearchgate.net

Molecular Docking Studies: If the compound is explored for biological applications, computational docking could predict its binding affinity to various protein targets, thereby guiding medicinal chemistry efforts.

Such computational predictions can significantly accelerate the research and development process by prioritizing the most promising experimental avenues.

Challenges and Opportunities in the Sustainable Chemical Synthesis and Application of the Compound

The principles of green chemistry present both challenges and opportunities for the future of this compound. Developing sustainable synthetic routes and identifying applications that contribute to a circular economy will be crucial.

Challenges:

Atom Economy: Traditional multi-step syntheses of pyridine derivatives can suffer from low atom economy. A key challenge will be to develop more atom-economical synthetic routes.

Solvent and Reagent Selection: Avoiding the use of hazardous solvents and reagents in the synthesis and processing of the compound will be essential for its long-term viability.

Recyclability: For applications in catalysis or materials, designing systems where the compound or the material derived from it can be easily recovered and reused will be a significant challenge.

Opportunities:

Bio-based Feedstocks: Investigating the possibility of synthesizing parts of the molecule from renewable feedstocks could significantly improve its sustainability profile.

Catalytic Applications: If the compound or its metal complexes prove to be effective catalysts, they could contribute to more sustainable chemical processes by enabling reactions to proceed under milder conditions with higher efficiency.